4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a benzodioxine moiety, and a dimethylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Sulfonylation: The benzodioxine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The sulfonylated benzodioxine is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Coupling with Dimethylpyrimidine: Finally, the pyrrolidine derivative is coupled with 2,6-dimethylpyrimidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxine moiety.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: A simpler analog with similar structural features.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Dimethylpyrimidine Derivatives: Compounds with a dimethylpyrimidine core but different functional groups.
Uniqueness
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (hereafter referred to as Compound A ) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of Compound A based on recent research findings.
Synthesis of Compound A
Compound A was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with pyrrolidine derivatives. The synthesis pathway typically includes:
- Preparation of the Sulfonamide : The initial step involves the formation of a sulfonamide from 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride.
- Formation of the Pyrrolidine Derivative : The sulfonamide is then reacted with various pyrrolidine compounds to introduce the desired functional groups.
- Final Coupling Reaction : The final product is obtained through a coupling reaction with 2,6-dimethylpyrimidine.
This synthetic route has been optimized to yield high purity and yield of Compound A suitable for biological testing.
Enzyme Inhibition
Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes relevant to metabolic disorders and neurodegenerative diseases. Notably:
- Acetylcholinesterase Inhibition : Compound A showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was quantified using in vitro assays where Compound A demonstrated an IC50 value indicating effective enzyme blockade .
- α-Glucosidase Inhibition : Inhibitory effects against α-glucosidase were also observed, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Cytotoxicity Studies
In cell viability assays conducted on human cancer cell lines, Compound A displayed cytotoxic effects:
- Cytotoxic Activity : The compound was tested against human promyelocytic leukemia HL-60 cells and exhibited significant cytotoxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : It displayed activity against both Gram-positive and Gram-negative bacteria in microdilution assays. The minimal inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of Compound A in a rodent model of Alzheimer's disease. The results indicated that treatment with Compound A significantly improved cognitive function as measured by behavioral tests and reduced amyloid-beta plaque formation in the brain .
Case Study 2: Antitumor Activity
In another research effort, Compound A was evaluated for its antitumor activity using 2D and 3D cell culture models on lung cancer cell lines (A549, HCC827). Results showed that it inhibited cell proliferation effectively in 2D cultures with IC50 values comparable to established chemotherapeutics .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-9-18(20-13(2)19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQXKMXCSIIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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